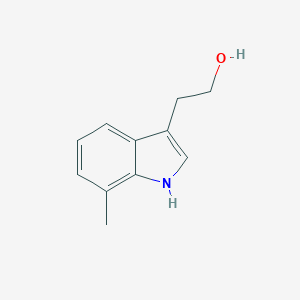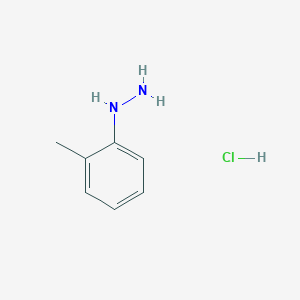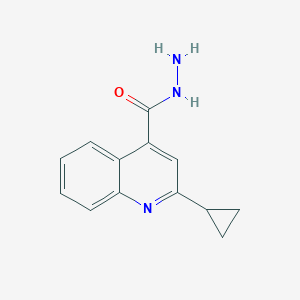
2-Cyclopropylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Cyclopropylquinoline-4-carbohydrazide often involves complex reactions, including cyclization, cyclopropanation, and the incorporation of various functional groups to achieve the desired chemical structure. For example, a synthesis route involves the reaction of N'-(2-alkynylbenzylidene)hydrazide with cycloprop-2-ene-1,1-dicarboxylate co-catalyzed by silver triflate and tris(triphenylphosphine)rhodium chloride, leading to pyrazolo[5,1-a]isoquinolines through cycloaddition and cyclopropane opening reactions (Yao et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Cyclopropylquinoline-4-carbohydrazide is characterized by complex ring systems, often including cyclopropyl groups and quinoline moieties. For instance, the structure of 2-phenylquinoline-4-carboylhydrazide and its metal complexes have been analyzed, revealing insights into the ligand's coordination and the overall geometry of the complexes (Xi et al., 2009).
Chemical Reactions and Properties
2-Cyclopropylquinoline-4-carbohydrazide and its derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions are crucial for modifying the compound's chemical structure for potential applications. For example, the intermolecular cyclization of carbodiimides leading to 2-aminoquinazolinone derivatives highlights the reactivity and versatility of these compounds in chemical synthesis (Zhang et al., 2018).
Physical Properties Analysis
The physical properties of 2-Cyclopropylquinoline-4-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Single crystal studies of related compounds provide valuable information about their crystallization behavior and molecular packing (Shetty et al., 2016).
Aplicaciones Científicas De Investigación
“2-Cyclopropylquinoline-4-carbohydrazide” is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.27 . It’s a solid substance at room temperature .
Quinoline, which is part of the structure of “2-Cyclopropylquinoline-4-carbohydrazide”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that “2-Cyclopropylquinoline-4-carbohydrazide” could potentially have applications in medicinal chemistry research .
As I mentioned earlier, the quinoline structure in “2-Cyclopropylquinoline-4-carbohydrazide” suggests potential applications in medicinal chemistry research . But without more specific research studies or data, it’s difficult to provide a comprehensive analysis of its applications.
-
Biologically and Pharmaceutically Active Quinoline and Its Analogues : Quinoline, which is part of the structure of “2-Cyclopropylquinoline-4-carbohydrazide”, has versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Proteomics Research : This compound is a specialty product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment methods for diseases.
-
Antibacterial, Antifungal, and Anti-proliferative Activities : A study mentioned the synthesis of quinoline derivatives and investigated their antibacterial, antifungal, and anti-proliferative activities . Although “2-Cyclopropylquinoline-4-carbohydrazide” was not specifically mentioned, it’s possible that it could have similar applications due to its quinoline structure.
Propiedades
IUPAC Name |
2-cyclopropylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)10-7-12(8-5-6-8)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFWVILZWCLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402086 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carbohydrazide | |
CAS RN |
119778-68-6 |
Source


|
| Record name | 2-cyclopropylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

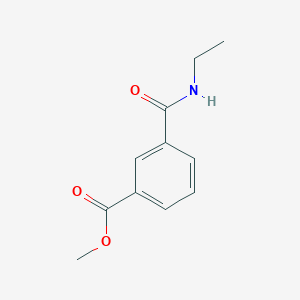
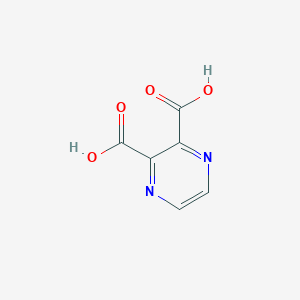
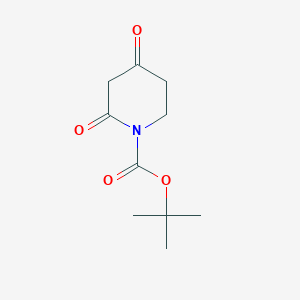
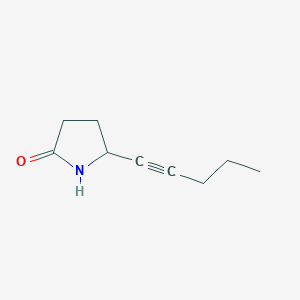
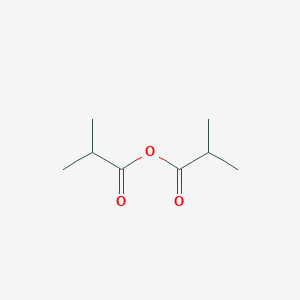
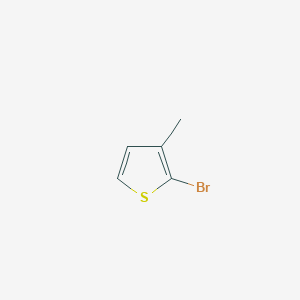
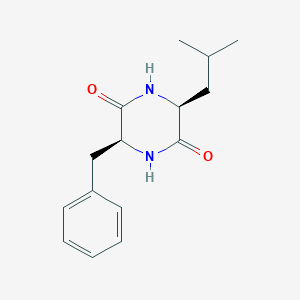

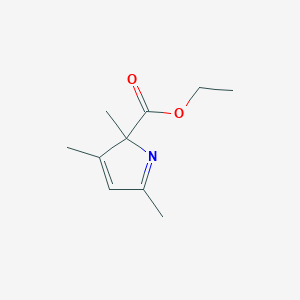
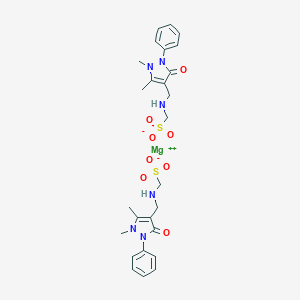
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
